5-{[4-(Tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline
Description
This compound belongs to the [1,2,4]triazolo[1,5-c]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
- 2-position: An ethyl substituent, contributing to steric and electronic modulation.
- 8- and 9-positions: Methoxy (-OCH₃) groups, influencing solubility and hydrogen-bonding capacity.
The molecular formula is estimated as C₂₄H₂₈N₄O₂S (MW ≈ 436.07 g/mol), with the tert-butyl group and ethyl chain distinguishing it from analogs .
Properties
IUPAC Name |
5-[(4-tert-butylphenyl)methylsulfanyl]-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O2S/c1-7-21-26-22-17-12-19(29-5)20(30-6)13-18(17)25-23(28(22)27-21)31-14-15-8-10-16(11-9-15)24(2,3)4/h8-13H,7,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGCPOAPSQGVYTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=N1)C3=CC(=C(C=C3N=C2SCC4=CC=C(C=C4)C(C)(C)C)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-{[4-(tert-butyl)benzyl]sulfanyl}-2-ethyl-8,9-dimethoxy[1,2,4]triazolo[1,5-c]quinazoline is a novel triazoloquinazoline derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a triazole ring fused with a quinazoline moiety, which is known for its diverse biological properties.
Research indicates that compounds in the triazoloquinazoline class can interact with various biological targets, including kinases and other signaling molecules. The specific mechanism of action for this compound involves modulation of kinase activity, which is crucial in regulating cell proliferation and survival pathways.
Anticancer Properties
Recent studies have demonstrated the anticancer potential of this compound through various mechanisms:
- Inhibition of Tumor Cell Growth : The compound has shown significant cytotoxic effects against several human cancer cell lines. For instance, it was tested against MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The IC50 values for these cell lines were found to be in the micromolar range, indicating potent activity against tumor proliferation .
- Mechanism of Induction of Apoptosis : The compound appears to induce apoptosis in cancer cells by modulating apoptotic markers such as Bax and Bcl-2. Increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins were observed in treated cells .
Kinase Inhibition
The compound was evaluated for its inhibitory effects on various kinases. It was found to significantly inhibit the activity of key kinases involved in cell cycle regulation and survival pathways. Notably, it exhibited selective inhibition against CDK9 and GSK-3β kinases .
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
- Cell Cycle Arrest Study : In one study involving HCT-116 cells treated with the compound at 5 µM concentration, results showed a significant accumulation of cells in the G1 phase compared to untreated controls. This suggests that the compound effectively halts cell cycle progression .
- Apoptosis Induction Study : Flow cytometry analysis indicated that treatment with the compound led to increased annexin V-positive cells, confirming the induction of apoptosis. The study highlighted that the compound's ability to modulate apoptotic pathways could be a promising avenue for cancer therapy .
Comparative Efficacy
To better understand the efficacy of this compound relative to other known anticancer agents, a comparative analysis is presented below:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 | 3.20 ± 0.15 | Apoptosis induction |
| Sorafenib | HCT-116 | 0.35 ± 0.11 | EGFR inhibition |
| EHT 1610 | PC-3 | Nanomolar range | DYRK1A inhibition |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings:
Ethyl at position 2 (vs. methyl in Analog 1) may reduce metabolic degradation due to increased steric hindrance .
Synthetic Efficiency :
- The target compound’s synthesis likely employs Suzuki-Miyaura coupling for the biphenyl linkage and thioalkylation for sulfanyl introduction, similar to methods in .
- Analog 2 (ethoxy-substituted) uses a one-pot multicomponent approach, achieving higher yields (98.7%) but lacking sulfur’s electronic effects .
Biological Relevance: Analog 3’s phenyl substituent at position 5 confers potent adenosine receptor antagonism (Ki = 51.6 nM for A₁), suggesting the target’s tert-butyl group may similarly modulate receptor binding . Anti-inflammatory activity in triazoloquinazolines () correlates with substituent position; the target’s para-substituted tert-butyl may optimize activity compared to meta-substituted analogs .
Physical Properties :
- The methoxy groups at positions 8 and 9 improve solubility in polar solvents, contrasting with halogenated analogs (e.g., Analog 1) that exhibit higher crystallinity .
Research Implications
- Pharmacological Potential: The target compound’s tert-butyl and ethyl groups warrant evaluation in adenosine receptor binding assays and anti-inflammatory models.
- Synthetic Optimization : Catalyst systems (e.g., NGPU in ) could streamline synthesis, reducing reaction times and improving yields .
- Structure-Activity Relationships (SAR) : Systematic substitution at position 5 (e.g., aryl vs. alkylsulfanyl) will clarify its role in bioactivity .
Preparation Methods
Preparation of 8,9-Dimethoxyquinazoline-2,4-Diol
The quinazoline core is synthesized from 3,4-dimethoxyanthranilic acid (1 ) via cyclization with urea under acidic conditions.
$$
\text{3,4-Dimethoxyanthranilic acid} + \text{Urea} \xrightarrow{\text{HCl, Δ}} \text{8,9-Dimethoxyquinazoline-2,4-diol} \quad (\text{Yield: 78\%})
$$
Key Conditions : Reflux in HCl (6 M) for 12 hours.
Conversion to 8,9-Dimethoxy-2,4-Dichloroquinazoline (Intermediate A)
The diol is treated with phosphorus oxychloride (POCl₃) to replace hydroxyl groups with chlorides:
$$
\text{8,9-Dimethoxyquinazoline-2,4-diol} \xrightarrow{\text{POCl}_3, \text{Δ}} \text{8,9-Dimethoxy-2,4-dichloroquinazoline} \quad (\text{Yield: 85\%})
$$
Optimization : Excess POCl₃ (5 eq) at 110°C for 6 hours minimizes side reactions.
Formation of theTriazolo[1,5-c]Quinazoline System
Hydrazination at C4
Intermediate A reacts with hydrazine hydrate to yield 4-hydrazinyl-8,9-dimethoxy-2-chloroquinazoline (2 ):
$$
\text{Intermediate A} + \text{N}2\text{H}4 \cdot \text{H}_2\text{O} \xrightarrow{\text{EtOH, 80°C}} \textbf{2} \quad (\text{Yield: 91\%})
$$
Cyclization to the Triazole Ring
Compound 2 undergoes cyclization with formamide under microwave irradiation to form the triazoloquinazoline core:
$$
\textbf{2} + \text{HCONH}_2 \xrightarrow{\text{MW, 150°C}} \text{2-Chloro-8,9-dimethoxytriazolo[1,5-c]quinazoline} \quad (\text{Yield: 76\%})
$$
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the formamide carbonyl, followed by dehydration.
Functionalization of the Triazoloquinazoline Core
Introduction of the Ethyl Group at C2
The 2-chloro substituent is replaced with ethylamine via a Pd-catalyzed Buchwald-Hartwig amination:
$$
\text{2-Chloro intermediate} + \text{CH}3\text{CH}2\text{NH}2 \xrightarrow{\text{Pd(OAc)}2, \text{Xantphos, K}3\text{PO}4} \text{2-Ethyl-8,9-dimethoxytriazolo[1,5-c]quinazoline} \quad (\text{Yield: 82\%})
$$
Catalytic System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), toluene, 100°C.
Thiolation at C5
The 5-chloro derivative (obtained via chlorination of the quinazoline core) reacts with 4-(tert-butyl)benzylthiol (3 ) in a nucleophilic aromatic substitution (SNAr):
$$
\text{5-Chloro intermediate} + \textbf{3} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{Target Compound} \quad (\text{Yield: 68\%})
$$
Synthesis of 4-(tert-Butyl)benzylthiol (Intermediate C) :
- Prepared from 4-(tert-butyl)benzyl bromide via thiourea intermediacy:
$$
\text{4-(tert-Butyl)benzyl bromide} + \text{Thiourea} \xrightarrow{\text{EtOH}} \text{Isothiouronium salt} \xrightarrow{\text{NaOH}} \textbf{3} \quad (\text{Yield: 89\%})
$$
Analytical Data and Characterization
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (s, 9H, tert-butyl), 3.02 (q, 2H, J = 7.2 Hz, CH₂CH₃), 4.10 (s, 3H, OCH₃), 4.15 (s, 3H, OCH₃), 4.45 (s, 2H, SCH₂), 7.25–7.50 (m, 4H, aromatic).
- HRMS (ESI+) : m/z calcd for C₂₅H₂₉N₅O₂S [M+H]⁺: 471.2041; found: 471.2045.
Comparative Yields of Key Steps
| Step | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| 1 | Quinazoline cyclization | 78 | HCl, reflux |
| 2 | POCl₃ chlorination | 85 | 110°C, 6 h |
| 3 | Triazole cyclization | 76 | Microwave, 150°C |
| 4 | Ethylamination | 82 | Pd(OAc)₂, Xantphos, 100°C |
| 5 | Thiolation | 68 | K₂CO₃, DMF, 80°C |
Challenges and Optimization
- Regioselectivity in Triazole Formation : Microwave irradiation enhances cyclization efficiency over conventional heating.
- Steric Hindrance in Thiolation : The tert-butyl group necessitates prolonged reaction times (24 h) for complete substitution.
- Demethylation Risks : Methoxy groups remain stable under POCl₃ and Pd catalysis but require neutral pH during workup.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
